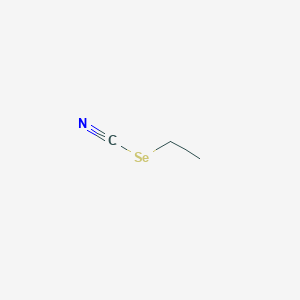

Ethyl selenocyanate

Description

Ethyl selenocyanate (C₃H₅SeCN) is an organoselenium compound characterized by a selenocyanate (-SeCN) functional group attached to an ethyl chain. It is synthesized via nucleophilic substitution reactions, typically involving ethyl halides and potassium selenocyanate (KSeCN) in solvents like acetone or ethanol under mild conditions .

Properties

CAS No. |

3777-23-9 |

|---|---|

Molecular Formula |

C3H5NSe |

Molecular Weight |

134.05 g/mol |

IUPAC Name |

ethyl selenocyanate |

InChI |

InChI=1S/C3H5NSe/c1-2-5-3-4/h2H2,1H3 |

InChI Key |

YIMLWIBPMJBMCO-UHFFFAOYSA-N |

Canonical SMILES |

CC[Se]C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Organoselenocyanates exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of ethyl selenocyanate with key analogs:

Key Observations :

- This compound shares a straightforward synthesis pathway with other alkyl/aryl selenocyanates, leveraging nucleophilic substitution.

- Bulky substituents (e.g., diphenylmethyl in DMSE) enhance stability but may reduce bioavailability compared to simpler alkyl chains like ethyl .

Key Observations :

- p-XSC and DMSE outperform this compound in documented chemopreventive and antioxidant activity due to optimized selenium release kinetics and structural stability.

Toxicity and Chemopreventive Index

The chemopreventive index (MTD/ED₅₀) reflects the balance between efficacy and toxicity:

Key Observations :

- p-XSC has the highest index (4.0), indicating superior safety and potency.

- This compound’s toxicity profile remains understudied, but inorganic analogs (e.g., potassium selenocyanate) show lower tolerability .

Mechanistic Differences

- This compound: Likely acts as a selenium reservoir, releasing Se for incorporation into selenoproteins (e.g., glutathione peroxidase) .

- p-XSC: Dual action—direct inhibition of carcinogen-DNA adducts and modulation of inflammatory pathways (COX-2/NF-κB) .

- DMSE : Primarily antioxidant, mitigating oxidative DNA damage via ROS scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.